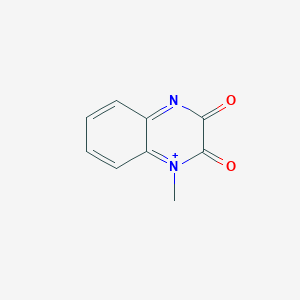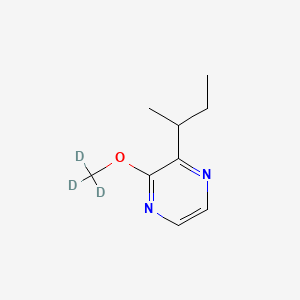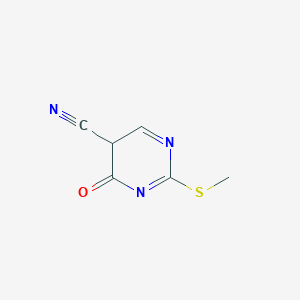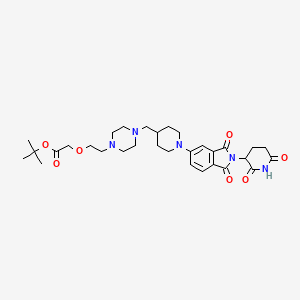
E3 Ligase Ligand-linker Conjugate 16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 16 is a part of the proteolysis-targeting chimera (PROTAC) technology. PROTACs are bifunctional molecules that consist of a ligand for the target protein, a linker, and a ligand for the E3 ubiquitin ligase. These molecules are designed to induce the degradation of specific proteins by the ubiquitin-proteasome system, which is a crucial pathway for maintaining protein homeostasis in cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 16 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This is followed by the attachment of a linker molecule, which is then connected to the ligand for the target protein. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
E3 Ligase Ligand-linker Conjugate 16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Wissenschaftliche Forschungsanwendungen
E3 Ligase Ligand-linker Conjugate 16 has numerous applications in scientific research:
Chemistry: Used in the study of protein degradation pathways and the development of new synthetic methods.
Biology: Helps in understanding cellular processes and protein interactions.
Medicine: Potential therapeutic agent for diseases caused by protein dysregulation, such as cancer and neurodegenerative disorders.
Industry: Used in the development of new drugs and biotechnological applications.
Wirkmechanismus
E3 Ligase Ligand-linker Conjugate 16 works by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to E3 Ligase Ligand-linker Conjugate 16 include:
Cereblon (CRBN) Ligands: Used in other PROTACs for targeted protein degradation.
Von Hippel-Lindau (VHL) Ligands: Another class of E3 ligase ligands used in PROTACs.
MDM2 Ligands: Target the MDM2 E3 ligase for protein degradation.
Uniqueness
This compound is unique due to its specific ligand-linker combination, which provides high selectivity and efficiency in targeting proteins for degradation. This specificity makes it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C31H43N5O7 |
|---|---|
Molekulargewicht |
597.7 g/mol |
IUPAC-Name |
tert-butyl 2-[2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C31H43N5O7/c1-31(2,3)43-27(38)20-42-17-16-33-12-14-34(15-13-33)19-21-8-10-35(11-9-21)22-4-5-23-24(18-22)30(41)36(29(23)40)25-6-7-26(37)32-28(25)39/h4-5,18,21,25H,6-17,19-20H2,1-3H3,(H,32,37,39) |
InChI-Schlüssel |
IUQTUPLZJJRQOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COCCN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B12364218.png)

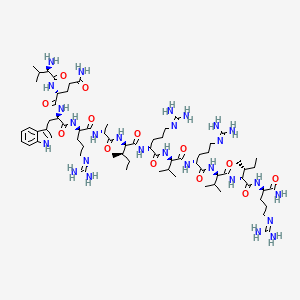
![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12364222.png)
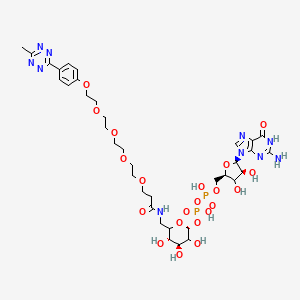
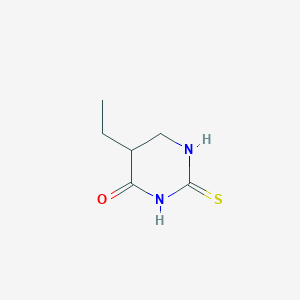
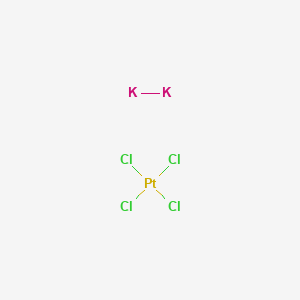
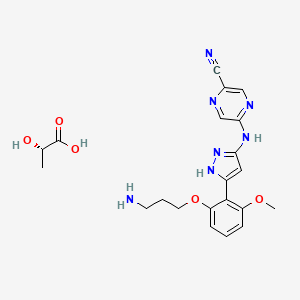
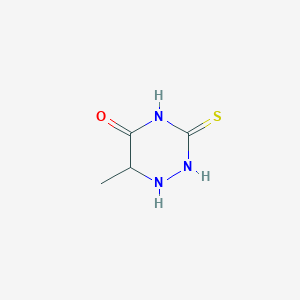
![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-N-[2-({[(thiophen-2-yl)methyl]carbamoyl}amino)ethyl]benzamide](/img/structure/B12364260.png)
